molecular formula C9H9N3O B11911073 N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

Cat. No.: B11911073
M. Wt: 175.19 g/mol
InChI Key: CBXVGNCNNHPPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS 1204943-50-9) is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It belongs to the pyrazolopyridine class of heterocyclic compounds, which are fused bicyclic systems consisting of a pyrazole ring fused to a pyridine ring . This specific derivative is characterized by a carboxamide functional group at the 2-position and a methyl group on the amide nitrogen. Pyrazolo[1,5-a]pyridine derivatives represent an important scaffold in medicinal chemistry research due to their structural similarity to purine bases and their potential for diverse biological activity . Although the specific research applications for this compound are not fully detailed in the public scientific literature, closely related analogues have demonstrated significant potential. Notably, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been identified as promising new antituberculosis agents, exhibiting excellent in vitro potency against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains . The broader structural class is recognized as a privileged scaffold in drug discovery, often serving as a core structure in the development of protein kinase inhibitors and other therapeutic agents . This product is intended for research purposes as a chemical reference standard or building block for further chemical synthesis. Researchers can utilize this compound to explore its physicochemical properties, develop analytical methods, or incorporate it into the synthesis of more complex molecules for biological evaluation. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

InChI

InChI=1S/C9H9N3O/c1-10-9(13)8-6-7-4-2-3-5-12(7)11-8/h2-6H,1H3,(H,10,13)

InChI Key

CBXVGNCNNHPPGR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN2C=CC=CC2=C1

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Ketoesters

The pyrazolo[1,5-a]pyridine core is efficiently constructed via oxidative dehydrogenation between N-amino-2-iminopyridines and β-ketoesters. For example, 1a (N-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile) reacts with ethyl acetoacetate (2a ) in ethanol under an O₂ atmosphere (1 atm) at 130°C for 18 hours (Table 1).

Table 1: Optimization of Pyrazolo[1,5-a]pyridine Formation

Acid (equiv)AtmosphereYield (%)
HOAc (6)O₂94
HOAc (6)Air74
p-TSA (2)O₂41

Key factors:

  • Acetic acid (6 equiv) acts as both catalyst and proton source.

  • Molecular oxygen drives oxidative dehydrogenation, critical for aromatization.

Hydrolysis of Esters to Carboxylic Acids

Alkaline Hydrolysis

The ethyl ester intermediate undergoes hydrolysis to yield pyrazolo[1,5-a]pyridine-2-carboxylic acid. In a representative procedure (Embodiment 5, CN103896951A):

  • Ethyl ester (20.5 g) is treated with NaOH (6 g) in water at 25–35°C for 4 hours.

  • Acidification with citric acid precipitates the carboxylic acid in 97% yield.

Comparative Hydrolysis Conditions

SubstrateBaseSolventTime (h)Yield (%)
Ethyl esterNaOHH₂O497
Methyl esterNaOHEtOH/H₂O691

Amidation of Carboxylic Acids

Coupling Reagent-Mediated Amidation

Pyrazolo[1,5-a]pyridine-3-carboxylic acids have been amidated using carbonyldiimidazole (CDI):

  • CDI activation : Carboxylic acid (1 equiv) reacts with CDI (1.5 equiv) in THF under N₂ for 18 hours.

  • Methylamine addition : The acyl imidazole intermediate is treated with methylamine (5 equiv) in water, yielding the carboxamide after workup.

Direct Aminolysis of Esters

While less common, esters may react with methylamine under high-pressure conditions. However, this method risks side reactions (e.g., ester hydrolysis) and typically requires coupling agents for efficiency.

Alternative Routes via Cyclization of Functionalized Intermediates

Vilsmeier-Haack Formylation

Patent US4097483A describes pyrazolo[1,5-a]pyridine carboxamides synthesized via formylation followed by amidation:

  • Vilsmeier reagent (POCl₃/DMF) introduces a formyl group at position 2.

  • Oxidation converts the aldehyde to carboxylic acid.

  • Amidation with methylamine yields the target compound.

Cyclocondensation with β-Ketoamides

Though unreported in the literature, theoretical routes involve cyclizing N-amino-2-iminopyridines with β-ketoamides. This approach could directly install the carboxamide group but faces challenges in β-ketoamide stability.

Critical Analysis of Methodologies

Yield and Scalability

  • Cyclocondensation : Optimized O₂ atmosphere achieves 94% yield, making it suitable for industrial scale.

  • Hydrolysis : Aqueous NaOH conditions (97% yield) outperform alcoholic systems (91%) in cost and simplicity.

  • Amidation : CDI-mediated coupling avoids racemization but requires anhydrous conditions.

Regioselectivity Challenges

The C2 position’s reactivity dominates due to:

  • Electron-withdrawing effects of the pyridine nitrogen.

  • Steric accessibility compared to C3 .

Chemical Reactions Analysis

Synthetic Pathways for Pyrazolo[1,5-a]pyridine Derivatives

Pyrazolo[1,5-a]pyridines are typically synthesized via cycloaddition or cross-dehydrogenative coupling (CDC) reactions. For example:

  • CDC Reactions : N-amino-2-iminopyridines react with β-ketoesters or β-diketones under oxidative conditions (O₂, acetic acid) to form pyrazolo[1,5-a]pyridines . While this method targets unsubstituted analogs, similar conditions could be adapted for functionalizing the carboxamide side chain.

  • Cyclization Strategies : Transient nitrenes or ethynylpyridines undergo intramolecular cyclization to form the pyrazolo[1,5-a]pyridine core . Modifications at the 2-position (e.g., carboxamide groups) may require post-cyclization functionalization.

Functionalization of the Carboxamide Group

The N-methyl carboxamide moiety in N-methylpyrazolo[1,5-a]pyridine-2-carboxamide suggests potential reactivity:

  • Hydrolysis : Carboxamides can be hydrolyzed to carboxylic acids under acidic or basic conditions. For instance, refluxing with HCl converts 3-carbamoylpyrazolo[1,5-a]pyridines to their carboxylic acid derivatives .

  • Alkylation/Acylation : The amide nitrogen may undergo alkylation using alkyl halides or acylation with activated esters, though steric hindrance from the pyrazolo[1,5-a]pyridine ring could limit reactivity.

Substitution Reactions at the Pyridine Ring

Electrophilic aromatic substitution (EAS) is feasible at electron-rich positions of the pyridine ring:

  • Nitration/Sulfonation : Directed by the electron-donating carboxamide group, nitration may occur at the 5- or 7-positions.

  • Halogenation : Bromination or chlorination could introduce halogens for further cross-coupling reactions (e.g., Suzuki-Miyaura).

Oxidative and Reductive Transformations

  • Oxidation : The pyridine ring is resistant to oxidation, but the carboxamide group may oxidize to a nitro group under strong conditions (e.g., HNO₃/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the pyridine ring to a piperidine derivative, altering the compound’s aromaticity .

Biological Activity and Pharmacological Modifications

Pyrazolo[1,5-a]pyridine-3-carboxamides exhibit antitubercular activity when modified with diaryl side chains . For N-methylpyrazolo[1,5-a]pyridine-2-carboxamide , analogous modifications (e.g., introducing aryl groups at the carboxamide nitrogen) could enhance bioactivity.

Key Data Table: Reaction Conditions for Pyrazolo[1,5-a]pyridine Derivatives

Reaction TypeSubstrateConditionsYieldReference
CDC CouplingN-amino-2-iminopyridine + β-ketoesterO₂, AcOH (6 equiv), 130°C, 18 h74–94%
Hydrolysis3-Carbamoyl derivativeHCl (conc.), reflux50%
Methylation2-Hydroxy derivativeNa/MeOH, dimethyl sulfate56%

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide derivatives is their role as antituberculosis agents. Research has demonstrated that certain derivatives exhibit potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. For instance, a study synthesized a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which showed minimal inhibitory concentrations (MIC) as low as 0.002 μg/mL against the H37Rv strain and other resistant strains . This highlights the compound's potential in combating tuberculosis, especially in an era of increasing antibiotic resistance.

Cardiovascular Applications

This compound has also been investigated for its cardiovascular effects. Certain derivatives have demonstrated hypotensive and coronary dilating properties. In experimental models, these compounds were shown to lower blood pressure significantly in spontaneous hypertensive rats and enhance coronary flow in isolated guinea pig hearts . This suggests that they could be beneficial in treating hypertension and related cardiovascular disorders.

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyridine derivatives is another area of active research. These compounds have been explored for their ability to inhibit various cancer cell lines through different mechanisms. For example, studies have indicated that specific modifications to the pyrazolo[1,5-a]pyridine scaffold can enhance its efficacy as an anticancer agent by targeting specific enzymes involved in tumor growth and proliferation .

Table 1: Summary of Key Findings on this compound Derivatives

ApplicationStudy ReferenceKey Findings
Antituberculosis MIC values < 0.002 μg/mL against resistant strains
Cardiovascular Significant hypotensive effects in hypertensive models
Anticancer Inhibition of cancer cell proliferation

Mechanism of Action

The mechanism of action of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrazolo[1,5-a]pyridine-2-carboxamide Derivatives

Compound 27 (N-((6-Oxo-1,6-dihydropyrimidin-4-yl)methyl)pyrazolo[1,5-a]pyridine-2-carboxamide)
  • Activity : Selective inhibitor of aldo-keto reductase AKR1C3 (Ki = 118 μM) .
  • Structural Difference: A pyrimidinone-methyl substituent enhances selectivity for AKR1C3 over AKR1C1.
  • Key Insight: The carboxamide group is critical for binding, while the pyrimidinone moiety improves selectivity .
N-(2-Chloro-3-pyridinyl)-5-(4-Methoxyphenyl)-7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • Molecular Weight : 447.80 g/mol.
  • Structural Features : Incorporates a trifluoromethyl group at position 7 and a methoxyphenyl group at position 3.
  • Role of Substituents : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the methoxy group improves solubility .

Pyrazolo[1,5-a]pyrimidine-3-carboxamides

Compound 18f (N-(2-Chloro-5-Nitrophenyl)-7-(6-Methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide)
  • Synthesis : Recrystallized from DMF (69% yield, mp 297–299°C).
  • Spectroscopic Data : IR shows a carbonyl stretch at 1695 cm⁻¹, confirming the carboxamide group .
N-Cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide
  • Molecular Weight : 258.32 g/mol.

Triazolo[1,5-a]pyrimidine and Imidazo[1,5-a]pyridine Derivatives

2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides (e.g., 5j, 5k)
  • Activities : Antimicrobial (MIC₅₀ = 0.6–1.4 mg/mL) and antitumor properties.
  • Structural Contrast: The triazolo core replaces the pyrazolo ring, introducing additional hydrogen-bonding sites via the amino group .
1-Substituted Pyridylimidazo[1,5-a]pyridine Derivatives
  • Activity : Cysteine protease inhibitors (Ki = 13.75–99.30 mM) and antibacterial agents.
  • Thermodynamic Binding : Hydrophobic and entropic interactions dominate, unlike the polar interactions seen in pyrazolo derivatives .

Comparative Analysis Table

Compound Class Example Compound Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Pyrazolo[1,5-a]pyridine-2-carboxamide N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide 161.16 Methyl (N), carboxamide (C2) Drug discovery scaffold
Pyrazolo[1,5-a]pyrimidine-3-carboxamide Compound 18f 447.80 Chloronitrophenyl, methylpyridyl CNS-targeted ligand
Triazolo[1,5-a]pyrimidine-6-carboxamide 5j (2-Amino-5-methyl-N-(4-nitrophenyl)-...) 453.17 Trimethoxyphenyl, nitro Antitumor, antimicrobial
Imidazo[1,5-a]pyridine 3a (1-(2-Pyridyl)-3-(2-hydroxyphenyl)-...) N/A Hydroxyphenyl, pyridyl Antibacterial (MIC₅₀ = 0.6 mg/mL)

Key Research Findings

Substituent Impact: Electron-Withdrawing Groups (e.g., trifluoromethyl , nitro ): Enhance binding affinity and metabolic stability. Polar Moieties (e.g., amino , hydroxy ): Improve solubility and target engagement via hydrogen bonding.

Core Heterocycle Influence :

  • Pyrazolo[1,5-a]pyridines are preferred for kinase inhibition (e.g., TTK inhibitors ), while triazolopyrimidines excel in antimicrobial applications .

Synthetic Flexibility :

  • Multi-component synthesis methods enable rapid diversification of carboxamide derivatives, as seen in triazolo and pyrazolo systems.

Biological Activity

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis (TB). This article reviews the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis (Mtb), structure-activity relationships (SAR), and pharmacokinetic profiles.

Antitubercular Activity

Recent studies have highlighted the promising antitubercular properties of this compound and its derivatives. A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized and evaluated for their activity against drug-susceptible and multidrug-resistant strains of Mtb. Notably, one compound exhibited a minimum inhibitory concentration (MIC) of less than 0.002 μg/mL against the susceptible H37Rv strain and maintained low cytotoxicity towards Vero cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications to the pyrazolo[1,5-a]pyridine scaffold significantly influenced biological activity. Compounds with diaryl side chains showed enhanced potency against resistant strains of Mtb. For instance, the introduction of specific substituents on the aromatic rings was correlated with improved efficacy . The following table summarizes key findings from SAR studies:

CompoundMIC (μg/mL)Resistance TypeCytotoxicity (Vero Cells)
5k<0.002Drug-SusceptibleLow
6j<0.002INH-resistantLow
6j<0.004RMP-resistantLow

Pharmacokinetics

Pharmacokinetic assessments were conducted on selected compounds to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties. Compound 6j demonstrated favorable pharmacokinetic profiles with high oral bioavailability (41%) and suitable half-life values in rat models, suggesting potential for oral administration in clinical settings .

Case Studies

In vivo studies utilizing a mouse model infected with autoluminescent Mtb showed that compound 5k significantly reduced bacterial burden over time compared to control groups. The reduction in luminescence was measured at various doses, indicating sustained bactericidal activity . These findings support the potential of this compound as a lead compound for further development in TB therapy.

Q & A

Q. What are the key synthetic routes for N-methylpyrazolo[1,5-a]pyridine-2-carboxamide and its derivatives?

The compound is typically synthesized via a three-step protocol:

  • Cyclocondensation : Methyl 5-amino-1H-pyrazole-4-carboxylate reacts with β-keto esters (e.g., methyl 5-[benzyl(Boc)amino]-3-oxopentanoate) in acetic acid at 80°C to form the pyrazolo[1,5-a]pyrimidine core .
  • Hydrolysis : The ester group is hydrolyzed using LiOH in aqueous methanol, avoiding NaOH due to incompatibility .
  • Amidation : Bis(pentafluorophenyl) carbonate (BPC) is the preferred activating reagent for carboxy group functionalization, yielding carboxamides in 55–87% efficiency .

Q. How is the purity and structural integrity of synthesized derivatives validated?

Characterization relies on:

  • Spectroscopy : ¹H/¹³C NMR, IR, and HRMS confirm regiochemistry and functional groups. For example, pyrazole H-2 protons resonate at δ 9.45–9.48 ppm in DMSO-d₆ .
  • Elemental Analysis : Theoretical vs. experimental C/H/N ratios (e.g., ±0.3% deviation) ensure purity .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • By-product Formation : Temperatures >80°C during cyclocondensation lead to Boc group cleavage; strict temperature control minimizes this .
  • Crystallization : Recrystallization from DMF or methanol is used for final compounds, though high melting points (>300°C) complicate solvent selection .

Advanced Research Questions

Q. How do reaction conditions influence the yield and selectivity of amidation?

Comparative studies show:

  • Activation Reagents : BPC outperforms CDI and EEDQ in amidation due to stable pentafluorophenyl ester intermediates, reducing side reactions .
  • Amine Selection : Bulky amines (e.g., 2-picolyl) reduce steric hindrance, improving yields (up to 87%) .

Q. What methodologies are used to analyze biological activity, such as enzyme inhibition?

  • Cathepsin Inhibition Assays : IC₅₀ values are determined via fluorogenic substrates. For example, N-butylcarboxamide inhibits cathepsin K at ~25 µM, while N-(2-picolyl)carboxamide targets cathepsin B (IC₅₀ ~45 µM) .
  • Apoptosis Studies : Western blotting and RT-PCR assess p53 pathway activation (e.g., BAX/Bcl-2 ratio changes in cervical cancer cells) .

Q. How can structural modifications enhance target specificity or potency?

  • Substituent Effects :
PositionModificationImpact
7Phenyl vs. thiophenylThiophenyl derivatives show 2× higher cathepsin B inhibition
N-alkylButyl vs. benzylButyl groups improve solubility without sacrificing activity

Q. How are contradictions in spectral or biological data resolved?

  • Case Example : Discrepancies in ¹³C NMR shifts between pyrazolo[1,5-a]pyrimidine derivatives (e.g., δ 163.56 vs. 168.30 ppm for CO groups) are resolved by comparing deuterated solvents (DMSO-d₆ vs. TFA-d₆) .
  • Statistical Validation : Triplicate assays and dose-response curves (e.g., sigmoidal IC₅₀ plots) confirm reproducibility .

Q. What computational tools support structure-activity relationship (SAR) studies?

  • Docking Simulations : PyMOL or AutoDock Vina models interactions with cathepsin active sites, guiding rational design of trifluoromethyl or methylpyridyl substituents .
  • QSAR Models : Hammett constants (σ) correlate electronic effects of substituents (e.g., CF₃ enhances electrophilicity) with inhibitory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.